molecular formula C20H17NO B1361635 N,2,2-Triphenylacetamide CAS No. 4695-14-1

N,2,2-Triphenylacetamide

Cat. No. B1361635
CAS RN: 4695-14-1
M. Wt: 287.4 g/mol
InChI Key: IZXIEFMHCBDPSE-UHFFFAOYSA-N
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Description

N,2,2-Triphenylacetamide is a chemical compound with the molecular formula C20H17NO. It is also known as N-(Diphenylmethyl)-2,2,2-triphenylacetamide .


Synthesis Analysis

The synthesis of N,2,2-Triphenylacetamide involves a suspension of isatin and 2-oxo-N,2-diphenylacetamide in anhydrous THF. This mixture is cooled to 0°C, followed by the dropwise addition of a 2.0 M solution of PhMgBr in THF. The reaction mixture is then quenched by the addition of MeOH .


Molecular Structure Analysis

The molecular structure of N,2,2-Triphenylacetamide consists of 20 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom. The molecular weight is 287.4 g/mol.


Physical And Chemical Properties Analysis

N,2,2-Triphenylacetamide has a density of 1.1±0.1 g/cm³. It has a boiling point of 668.2±55.0 °C at 760 mmHg. The enthalpy of vaporization is 98.2±3.0 kJ/mol, and the flash point is 402.8±16.5 °C. The index of refraction is 1.632, and the molar refractivity is 141.3±0.3 cm³ .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • N,2,2-Triphenylacetamide derivatives, such as paracetamol (N-acetyl-paraminophenol, acetaminophen), have been extensively studied for their pharmacokinetics, particularly in the elderly. These studies focus on how the drug is metabolized and its clearance from the body, which is crucial for determining appropriate dosing and understanding the drug's behavior in different age groups (Liukas et al., 2011).

Chemical Synthesis and Reactivity

  • The chemical properties and reactivity of triphenylacetamide compounds have been a subject of interest, particularly in studies exploring lithiation reactions and molecular rearrangements. These studies are fundamental in organic chemistry for developing new synthetic pathways and understanding molecular behavior (Wykypiel et al., 1981).

Novel Drug Discovery and Design

  • Triphenylacetamide derivatives have been explored for their potential as novel ligands in drug discovery. For instance, their application in the development of cannabinoid CB1 receptor ligands showcases the versatility of these compounds in designing new therapeutic agents (Urbani et al., 2008).

Imaging and Diagnostic Applications

  • Carbon-11 labeled triphenylacetamides have been synthesized for use as potential positron emission tomography (PET) imaging agents, particularly in the detection of melanoma cancer. This application highlights the role of triphenylacetamides in diagnostic imaging and cancer research (Gao et al., 2006).

Herbicide Development and Agricultural Applications

  • Compounds like diphenamid (N,N-dimethyl-2,2-diphenylacetamide) are explored for their herbicidal properties. Studies in this area focus on understanding the uptake, translocation, and the herbicidal effect of these compounds, which is essential for developing effective agricultural chemicals (Deli & Warren, 1970).

Structural Analysis and Material Science

  • The structural analysis of triphenylacetamides has revealed interesting properties, like induced chirality and molecular propeller shapes, which are significant in the field of material science and molecular design (Prusinowska et al., 2015).

Photophysical and Electrochemical Properties

  • The study of the photophysical and electrochemical characteristics of triphenylacetamide derivatives has applications in the development of novel materials and understanding electron coupling phenomena. This research is foundational in the field of optoelectronics and material science (Wang et al., 2008).

properties

IUPAC Name

N,2,2-triphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIEFMHCBDPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291289
Record name N,2,2-Triphenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-Triphenylacetamide

CAS RN

4695-14-1
Record name 2,2-Diphenylacetanilide
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URL https://commonchemistry.cas.org/detail?cas_rn=4695-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 74688
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Record name Acetanilide,2-diphenyl-
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Record name N,2,2-Triphenylacetamide
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Record name 2,2-DIPHENYLACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Pfeifer, KM Engle, GW Pidgeon… - Journal of the …, 2016 - ACS Publications
Hydrogen bonding with fluoride is a key interaction encountered when analyzing the mode of action of 5′-fluoro-5′-deoxyadenosine synthase, the only known enzyme capable of …
Number of citations: 71 pubs.acs.org
J Khan, N Yadav, A Tyagi, CK Hazra - The Journal of Organic …, 2022 - ACS Publications
Herein, a mild, metal-free, robust approach for synthesizing valuable and sterically demanding unsymmetrical 3,3-disubstituted 2-oxindoles via reductive cyclization of α-ketoamides is …
Number of citations: 5 pubs.acs.org
W Qin - 2014 - amsdottorato.unibo.it
N-metallo ketene imines are attractive for the preparation of a wide range of organic compounds. Our research group has been engaged in the preparation and application of the N-…
Number of citations: 4 amsdottorato.unibo.it
LS Trifonov, AS Orahovats - Helvetica chimica acta, 1989 - Wiley Online Library
The [Co 2 (CO) 8 ]‐mediated retro‐Diels‐Alder reaction of the annelated barrelenes 1 afforded the 1H‐indol‐2(3H)‐one derivatives 3 (Scheme 1), while the hydrobarrelene 4a, under …
Number of citations: 8 onlinelibrary.wiley.com
W Qin, S Long, M Panunzio, A Bongini - Synthesis, 2012 - thieme-connect.com
A catalyst-free method for the amidation of N-trimethylsilyl ketene imines using isocyanates is reported. A working hypothesis on the reaction pathway includes silatropism from the …
Number of citations: 4 www.thieme-connect.com
JL McCormick - 1994 - search.proquest.com
The synthesis of a novel disaccharide nucleoside, HF-7, a glutamate receptor inhibitor isolated from the venom of the funnel-web spider Hololena curta, was undertaken to complete …
Number of citations: 2 search.proquest.com

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